molecular formula C10H13N3O2 B8561267 6-(Cyclopentylamino)pyrimidine-4-carboxylic acid

6-(Cyclopentylamino)pyrimidine-4-carboxylic acid

Cat. No. B8561267
M. Wt: 207.23 g/mol
InChI Key: PQUXDNVBOLAISR-UHFFFAOYSA-N
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Description

6-(Cyclopentylamino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Cyclopentylamino)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopentylamino)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(Cyclopentylamino)pyrimidine-4-carboxylic acid

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

6-(cyclopentylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-5-9(12-6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13)

InChI Key

PQUXDNVBOLAISR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=NC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate (Intermediate 2, 2.00 g; 7.82 mmol; 1.00 eq.), palladium on charcoal (750 mg) and triethylamine (3.27 mL; 23.5 mmol) in EtOH (200 mL) was stirred under an atmosphere of hydrogen for 2 hours. After 2 hours the reaction mixture was filtered on celite and evaporated to give a mixture of methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate and ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate. The crude mixture was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 120 mL) and treated with an aqueous solution of lithium hydroxide (1N, 23.5 mL, 23.5 mmol). The reaction mixture was stirred at RT for 60 minutes. Water was added (50 mL) and the aqueous layer was washed with DCM (30 mL). The aqueous layer was acidified to pH 5 by addition of an HCl solution (1N). The aqueous layer was evaporated in vacuo to reduce the volume by 30-50%. The resulting white solid was filtered to afford the title compound as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 2-chloro-6-[(cyclopentylmethyl)amino]pyrimidine-4-carboxylate
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
750 mg
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
methyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 6-(cyclopentylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
THF EtOH H2O
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
23.5 mL
Type
reactant
Reaction Step Five

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